Sodium ethoxide

Thermal Stability Reaction Kinetics Fast Reactor Coolant Systems

Sodium ethoxide (C2H5ONa, CAS 141-52-6) is the definitive alkoxide base for anhydrous ethanol-mediated reactions. Unlike sodium methoxide, it avoids transesterification side reactions with ethyl esters; unlike sodium hydroxide, it prevents ester hydrolysis. In biodiesel production, it eliminates soap-forming hydrolysis for EN 14214-compliant fuel. For biomass valorization, it yields >25× more soluble organics than aqueous NaOH. Choose ≥95% purity for reproducible, high-yield outcomes in moisture-sensitive syntheses.

Molecular Formula C2H5ONa
C2H5NaO
Molecular Weight 68.05 g/mol
CAS No. 141-52-6
Cat. No. B051398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium ethoxide
CAS141-52-6
SynonymsEthanol Sodium Salt;  Ethyl Alcohol Sodium Salt;  Caustic Alcohol;  Ethoxysodium;  Sodium Ethanolate;  Sodium Ethoxylate;  Sodium Ethylate
Molecular FormulaC2H5ONa
C2H5NaO
Molecular Weight68.05 g/mol
Structural Identifiers
SMILESCC[O-].[Na+]
InChIInChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1
InChIKeyQDRKDTQENPPHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ABSOLUTE ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ethoxide (CAS 141-52-6) Procurement Guide: A Quantitative Comparison of Alkoxide Bases for Industrial and Research Applications


Sodium ethoxide (C2H5ONa, CAS 141-52-6) is a sodium alkoxide primarily used as a strong base and nucleophile in organic synthesis . As an ionic, organic compound with a molecular weight of 68.05 g/mol, it is typically supplied as a white to yellowish powder or as a solution in ethanol [1]. It is a key reagent in Claisen condensations, transesterification reactions, and various deprotonation and dehydration processes . Its reactivity profile is defined by its solubility in anhydrous ethanol, strong basicity, and nucleophilic character, which distinguishes it from inorganic bases like sodium hydroxide and other alkoxides such as sodium methoxide or potassium tert-butoxide [2].

Why Sodium Ethoxide (CAS 141-52-6) Cannot Be Interchanged with Other Alkoxide Bases: Key Differentiators for Informed Procurement


While sodium ethoxide belongs to the class of alkali metal alkoxides, its specific reactivity, thermal stability, and reaction outcomes are not interchangeable with other members of this class. For instance, substituting sodium methoxide for sodium ethoxide in a condensation reaction with an ethyl ester can lead to transesterification side reactions that alter product distribution [1]. Similarly, replacing sodium ethoxide with a stronger, bulkier base like potassium tert-butoxide can drastically shift reaction pathways from substitution to elimination, impacting yield and selectivity [2]. Even the choice between sodium ethoxide and the inorganic base sodium hydroxide is critical, as the former enables anhydrous conditions and avoids hydrolysis side reactions [3]. The following quantitative evidence demonstrates that the selection of sodium ethoxide over its analogs is not a matter of generic base strength, but a decision driven by specific, measurable differences in thermal stability, reaction yield, catalytic efficiency, and purity.

Quantitative Differentiation of Sodium Ethoxide (CAS 141-52-6) vs. Comparator Bases: An Evidence-Based Guide for Scientific Selection


Thermal Decomposition Activation Energy: Sodium Ethoxide vs. Sodium Methoxide

Sodium ethoxide exhibits a lower thermal stability threshold compared to sodium methoxide, as evidenced by a significantly lower activation energy for thermal decomposition [1]. This difference is critical for processes involving elevated temperatures, where sodium ethoxide will decompose more readily, potentially generating unsaturated hydrocarbons and affecting reaction safety and yield.

Thermal Stability Reaction Kinetics Fast Reactor Coolant Systems

Extraction Efficiency from Lignocellulosic Biomass: Sodium Ethoxide vs. Sodium Hydroxide

In the extraction of soluble organic compounds from flax shive, sodium ethoxide demonstrates a vastly superior yield compared to aqueous sodium hydroxide [1]. This is attributed to sodium ethoxide's ability to perform transesterification and its solubility in anhydrous ethanol, which prevents hydrolysis and enhances the dissolution of lignin-derived phenolics [1].

Biomass Valorization Green Chemistry Lignin Extraction

Reaction Outcome in Alkyl Halide Transformations: Sodium Ethoxide vs. Potassium tert-Butoxide

The choice between sodium ethoxide and potassium tert-butoxide drastically alters the product distribution in reactions with secondary alkyl halides. Sodium ethoxide, a moderate base and good nucleophile, leads to a mixture of substitution and elimination products. Potassium tert-butoxide, being a stronger, sterically hindered base, strongly favors elimination .

Elimination Reactions Substitution Reactions Reaction Selectivity

Catalytic Purity and Assay Methodology: Sodium Ethoxide vs. Inorganic Bases (NaOH/KOH)

The catalytic performance of bases in biodiesel production is directly linked to purity and the avoidance of saponification side reactions. Studies comparing sodium-based catalysts (methoxide, ethoxide) with potassium hydroxide (KOH) show that KOH consistently results in biodiesel purity below the EN 14214 standard, while sodium alkoxides achieve high purity [1]. Furthermore, sodium alkoxides like ethoxide are advantageous because they do not generate water as a reaction byproduct, unlike NaOH or KOH, which reduces soap formation and simplifies purification [2].

Biodiesel Production Transesterification Catalysis Purity Specifications

Optimal Application Scenarios for Sodium Ethoxide (CAS 141-52-6) Based on Quantitative Evidence


Anhydrous Organic Synthesis: Claisen Condensations and Esterifications

Sodium ethoxide is the base of choice for reactions conducted in absolute ethanol, such as the Claisen condensation of ethyl esters. Using an alternative base like sodium methoxide would introduce a methoxide ion, leading to transesterification side reactions with the ethyl ester starting material. Similarly, the use of sodium hydroxide would introduce water and promote undesirable ester hydrolysis [1]. The high purity available from reputable suppliers (≥95% assay by titration, with ≤1.0% water by Karl Fischer) ensures reliable, reproducible results in these moisture-sensitive reactions.

Biodiesel Production via Transesterification

For the production of biodiesel from vegetable oils or animal fats, sodium ethoxide is a superior homogeneous catalyst compared to sodium or potassium hydroxide. Its use avoids the formation of water as a reaction byproduct, which is a key source of soap formation and yield loss with hydroxide catalysts [2]. Comparative studies have shown that sodium-based catalysts enable the production of biodiesel that meets the stringent purity requirements of the EN 14214 standard, unlike KOH-catalyzed processes [3].

Biomass Processing and Lignin Valorization

Sodium ethoxide in anhydrous ethanol is a highly effective reagent for extracting value-added phenolic compounds from lignocellulosic biomass. Quantitative studies on flax shive demonstrate that sodium ethoxide yields over 25 times more soluble organic material than aqueous sodium hydroxide under comparable conditions [4]. This application leverages sodium ethoxide's ability to cleave ester linkages (transesterification) without hydrolyzing valuable ether functionalities, a key advantage for green chemistry and bio-refinery processes.

Selective Nucleophilic Substitution (e.g., Williamson Ether Synthesis)

When a reaction with an alkyl halide requires a good nucleophile to favor substitution (S_N2) over elimination (E2), sodium ethoxide is a far better choice than a bulky, strong base like potassium tert-butoxide. As demonstrated with isobutyl bromide, sodium ethoxide yields only 62% of the elimination product, indicating significant competing substitution pathways . This property makes it essential for synthesizing ethers and other products where alkene formation is a detrimental side reaction.

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